methyl 4-(aminomethyl)-3-(trifluoromethyl)benzoate hydrochloride
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Overview
Description
Methyl 4-(aminomethyl)-3-(trifluoromethyl)benzoate hydrochloride is an organic compound with significant applications in various scientific fields. It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(aminomethyl)-3-(trifluoromethyl)benzoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-(aminomethyl)-3-(trifluoromethyl)benzoic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid, resulting in methyl 4-(aminomethyl)-3-(trifluoromethyl)benzoate.
Hydrochloride Formation: The ester is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification using industrial reactors.
Purification: The crude product is purified through recrystallization or distillation.
Hydrochloride Conversion: The purified ester is converted to its hydrochloride form using gaseous hydrogen chloride or concentrated hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminomethyl)-3-(trifluoromethyl)benzoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of N-substituted derivatives.
Oxidation: Conversion to nitro or carboxylic acid derivatives.
Reduction: Formation of amine or alcohol derivatives.
Hydrolysis: Production of 4-(aminomethyl)-3-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 4-(aminomethyl)-3-(trifluoromethyl)benzoate hydrochloride is utilized in various scientific research areas:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Applied in the production of agrochemicals and specialty materials due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(aminomethyl)benzoate: Lacks the trifluoromethyl group, resulting in different chemical properties.
Methyl 3-(trifluoromethyl)benzoate: Lacks the aminomethyl group, affecting its reactivity and applications.
4-(Aminomethyl)-3-(trifluoromethyl)benzoic acid: The carboxylic acid form, which has different solubility and reactivity.
Uniqueness
Methyl 4-(aminomethyl)-3-(trifluoromethyl)benzoate hydrochloride is unique due to the presence of both the aminomethyl and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
2763756-05-2 |
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Molecular Formula |
C10H11ClF3NO2 |
Molecular Weight |
269.6 |
Purity |
95 |
Origin of Product |
United States |
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